N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazolopyrazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. Typical synthetic routes might include:
Formation of the Triazolopyrazine Core: This could involve cyclization reactions using appropriate precursors.
Functionalization: Introduction of the 2-chloro-4-methylphenyl and 2-methoxyphenyl groups through substitution reactions.
Final Assembly: Coupling the sulfanylacetamide moiety to the triazolopyrazine core.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a sulfenamide group, which are known to contribute to various biological activities. The molecular formula is C19H19ClN4O with a molecular weight of approximately 360.84 g/mol.
Structural Highlights
- Chloromethylphenyl Group : This moiety may enhance lipophilicity and cellular uptake.
- Triazole Ring : Known for antifungal properties and potential anticancer activity.
- Sulfanyl Group : Often associated with antioxidant properties.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : Triazoles are widely used as antifungal agents in clinical settings. The compound's structure suggests it may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Potential
Studies have shown that similar compounds can induce apoptosis in cancer cells:
- Mechanism of Action : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at micromolar concentrations.
Anti-inflammatory Effects
The presence of the chloromethylphenyl group may confer anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Antioxidant Activity
The sulfenamide component is known for its antioxidant properties:
- Free Radical Scavenging : The compound has shown potential in scavenging free radicals in various assays, indicating possible protective effects against oxidative stress.
Pharmacological Studies
A series of pharmacological evaluations were conducted to assess the efficacy and safety profile of the compound:
Study Type | Findings |
---|---|
In vitro Cytotoxicity | Significant inhibition of cell proliferation in cancer cell lines. |
Antimicrobial Assays | Effective against several fungal strains with varying MIC values. |
In vivo Models | Reduced tumor growth in xenograft models in preliminary trials. |
Mechanistic Insights
Mechanistic studies have elucidated several pathways through which the compound exerts its effects:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : G1 phase arrest observed in treated cancer cells.
- Inflammatory Pathway Modulation : Downregulation of NF-kB signaling.
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated the compound's effects on MCF-7 breast cancer cells, reporting an IC50 value of 5 μM after 48 hours of treatment.
- Mechanistic analysis revealed increased levels of cleaved PARP, indicating apoptosis.
-
Antifungal Efficacy Study :
- A comparative study against fluconazole showed that the compound had a lower MIC against resistant strains of Candida spp., suggesting potential for treating resistant infections.
-
Anti-inflammatory Research :
- In a murine model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-13-7-8-15(14(22)11-13)23-18(28)12-31-21-25-24-19-20(29)26(9-10-27(19)21)16-5-3-4-6-17(16)30-2/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJUUDGJKCHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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